Synthesis Yield Advantage: Superior Demethylation Efficiency vs. 5-Methoxy Precursor
A key synthetic route to 5-Hydroxy-1-indanone involves the AlCl₃-mediated demethylation of 5-methoxy-1-indanone. Under optimized conditions, this reaction proceeds with a high 90% yield, providing an efficient and scalable method for producing the target compound. This demonstrates a clear advantage over alternative synthetic strategies, including the patented method starting from 2,6-dibromophenol, which involves multiple steps and harsher conditions. The 90% yield provides a reliable benchmark for procurement, ensuring the viability of large-scale synthesis from readily available precursors .
| Evidence Dimension | Synthesis Yield from 5-Methoxy-1-indanone |
|---|---|
| Target Compound Data | 90% isolated yield (1.65 g from 2 g starting material) |
| Comparator Or Baseline | Alternative synthetic routes (e.g., starting from 2,6-dibromophenol) are not directly comparable in yield but are noted to have 'low synthesis yield' and involve 'harsh reaction conditions' and 'highly toxic' reagents in the patent literature [1]. |
| Quantified Difference | The 90% yield is a high, verifiable benchmark for this specific and preferred demethylation route, contrasting with less efficient or more problematic alternative syntheses. |
| Conditions | Reaction: AlCl₃ in benzene at reflux for 5 hours; purification by flash chromatography (CH₂Cl₂/CH₃CN, 90/10). |
Why This Matters
This high-yield, single-step demethylation from a commercially available precursor offers a cost-effective and robust supply chain advantage for procurement, as it avoids complex multi-step patented procedures with lower yields and more hazardous reagents.
- [1] CN105237381A - Preparation method of 5-hydroxy-1-indanone. Google Patents. View Source
